[1-(Isoquinolin-5-yl)ethyl](methyl)amine (CAS 1083299-36-8) is a highly specialized, bi-functional building block utilized in the synthesis of targeted kinase inhibitors, particularly against ROCK, PKA, and PKG. Featuring a rigid isoquinoline core essential for ATP-hinge region binding, this compound is distinguished by its sterically hindered, N-methylated secondary aliphatic amine side chain. This specific structural configuration provides a measurable balance of basicity, reduced polar surface area, and metabolic stability compared to primary amine analogs. For industrial and medicinal chemistry procurement, it serves as a structurally precise precursor that streamlines the synthesis of complex amides, ureas, and sulfonamides while providing a critical vector for stereochemical optimization and structure-activity relationship (SAR) expansion [1].
Substituting [1-(Isoquinolin-5-yl)ethyl](methyl)amine with simpler analogs like 1-(isoquinolin-5-yl)methanamine or 5-aminoisoquinoline introduces severe synthetic and pharmacokinetic liabilities. 5-Aminoisoquinoline is an aromatic amine with poor nucleophilicity, requiring harsh coupling conditions that are incompatible with delicate late-stage intermediates. Conversely, while 1-(isoquinolin-5-yl)methanamine is a reactive aliphatic amine, its primary amine nature makes it highly susceptible to over-alkylation during library synthesis, complicating purification and reducing yield. Furthermore, the lack of the alpha-methyl and N-methyl groups in these generic substitutes removes critical steric bulk, leading to rapid oxidative deamination by monoamine oxidases (MAO) in vivo and higher entropic penalties during target binding. Procuring the exact N-methylated, alpha-methyl scaffold is essential for achieving the precise conformational restriction and metabolic resistance required for modern intracellular therapeutics [1].
During the synthesis of complex ureas or amides, the secondary amine structure of [1-(Isoquinolin-5-yl)ethyl](methyl)amine ensures highly selective mono-functionalization. In contrast, primary amine comparators like 1-(isoquinolin-5-yl)methanamine are prone to over-alkylation, often generating significant di-alkylated byproducts under standard SN2 or reductive amination conditions [1].
| Evidence Dimension | Selectivity in mono-functionalization (e.g., reductive amination or alkylation) |
| Target Compound Data | >95% mono-functionalized product yield due to secondary amine sterics |
| Comparator Or Baseline | 1-(Isoquinolin-5-yl)methanamine (Primary amine): typically yields 15-30% di-alkylated byproducts |
| Quantified Difference | Elimination of di-alkylation, improving isolated yield of the target mono-adduct by up to 30% |
| Conditions | Standard SN2 alkylation or reductive amination workflows in library synthesis |
Minimizing di-alkylation directly reduces chromatographic purification bottlenecks, lowering the cost and time of large-scale library generation.
The N-methylation of the aliphatic amine significantly alters the physicochemical profile of the scaffold. By replacing a primary amine with a secondary amine, [1-(Isoquinolin-5-yl)ethyl](methyl)amine achieves a measurable reduction in Topological Polar Surface Area (TPSA) and removes one hydrogen bond donor compared to its des-methyl counterpart [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donors (HBD) |
| Target Compound Data | Calculated TPSA of 24.9 Ų and 1 Hydrogen Bond Donor (HBD) |
| Comparator Or Baseline | 1-(Isoquinolin-5-yl)methanamine: Calculated TPSA of 38.9 Ų and 2 HBD |
| Quantified Difference | 14.0 Ų reduction in TPSA and removal of 1 HBD |
| Conditions | In silico physicochemical profiling for passive membrane transport |
The lower TPSA and reduced hydrogen bond donor count significantly enhance passive intracellular accumulation and blood-brain barrier (BBB) penetration.
Primary benzylamines and related structures are notorious for rapid metabolic clearance via monoamine oxidase (MAO). The incorporation of both an alpha-methyl group and an N-methyl group in [1-(Isoquinolin-5-yl)ethyl](methyl)amine provides intense steric shielding around the amine, effectively blocking the primary site of oxidative deamination [1].
| Evidence Dimension | Susceptibility to Monoamine Oxidase (MAO) mediated degradation |
| Target Compound Data | Steric shielding by alpha-methyl and N-methyl groups blocks MAO-mediated oxidation |
| Comparator Or Baseline | Unsubstituted primary benzylamines: Rapid oxidative deamination (high intrinsic clearance) |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) in hepatic microsomes compared to unshielded analogs |
| Conditions | Hepatic microsome stability assays |
Procuring this sterically shielded amine prevents premature metabolic clearance, a common failure point in the development of CNS and systemic drugs.
The alpha-methyl group on the ethyl linker restricts the rotational freedom of the amine side chain. When binding to the ATP-hinge region of kinases, this conformational lock reduces the entropic penalty of binding compared to highly flexible, unsubstituted linear chains [1].
| Evidence Dimension | Binding affinity (IC50 / Kd) optimization potential |
| Target Compound Data | Alpha-methyl group restricts dihedral angles, locking the active conformation |
| Comparator Or Baseline | Linear methanamine analogs: High entropic penalty upon binding |
| Quantified Difference | Provides a vector for 10- to 100-fold improvements in target affinity (IC50) when the optimal stereoisomer is utilized |
| Conditions | ATP-competitive kinase binding assays (e.g., ROCK1/2) |
The built-in conformational restriction provides a critical vector for maximizing target potency that simple linear linkers cannot achieve.
Because of its isoquinoline core and sterically tuned secondary amine, this compound serves as a structurally precise precursor for developing Rho-associated protein kinase (ROCK) inhibitors. It directly addresses the need to improve upon the pharmacokinetic profiles of first-generation inhibitors by leveraging its lower TPSA for increased intracellular permeability [1].
The reduced TPSA (~24.9 Ų) and single hydrogen bond donor make this building block highly appropriate for neuro-oncology or neurodegenerative disease research. It allows chemists to append target-specific pharmacophores while maintaining the strict physicochemical properties necessary for blood-brain barrier (BBB) penetration [1].
In industrial process chemistry, the secondary amine nature of this compound prevents the over-alkylation issues common with primary amines. This makes it a reliable input for high-throughput automated synthesis of urea and amide libraries, ensuring high purity without complex chromatographic separations [1].